molecular formula C10H12N2O B2894462 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1881508-47-9

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2894462
CAS RN: 1881508-47-9
M. Wt: 176.219
InChI Key: AMPLIMQJYLGSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Chemical Synthesis and Biological Activity

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one derivatives show diverse chemical synthesis pathways and biological activities. For example, Howson et al. (1988) reported the synthesis and biological activity of stereoisomers of a compound with a similar structure, exhibiting both vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988). Furthermore, Sathishkannan et al. (2017) described nucleophilic ring-opening reactions of related compounds with hydrazines, leading to dihydropyrazoles and cyclopropane-fused pyridazinones (Sathishkannan et al., 2017).

Cycloaddition Reactions

Garve et al. (2016) explored [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, providing access to various pyridazine derivatives (Garve et al., 2016). This illustrates the compound's role in facilitating the synthesis of structurally diverse derivatives.

Synthesis of Pyridazinone Derivatives

Ibrahim and Behbehani (2014) developed a method for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating the versatility of this compound in creating fused azines (Ibrahim & Behbehani, 2014).

Catalysis in Heterocyclic Compound Synthesis

Zhang et al. (2012) discussed the transition metal-catalyzed carbocyclization of nitrogen and oxygen-tethered 1,n-enynes and diynes, highlighting the synthesis of five or six-membered heterocyclic compounds (Zhang et al., 2012). This underscores the compound's application in catalysis for creating complex heterocyclic structures.

Medicinal Chemistry and Pharmacology

In medicinal chemistry, Hudkins et al. (2014) identified a pyridazin-3-one derivative as a histamine H3 receptor inverse agonist with potential cognitive enhancing and wake-promoting activities (Hudkins et al., 2014). Additionally, Thyes et al. (1983) investigated 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, finding significant platelet aggregation inhibiting and hypotensive activities (Thyes et al., 1983).

properties

IUPAC Name

6-cyclopropyl-2-prop-2-enylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-12-10(13)6-5-9(11-12)8-3-4-8/h2,5-6,8H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPLIMQJYLGSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.